![molecular formula C18H22N2O3S B324990 N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide](/img/structure/B324990.png)
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This compound is known for its unique structural features, which include a diethylamino group, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide can be compared with other similar compounds, such as:
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-iodobenzamide
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-chlorobenzamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)16-12-10-15(11-13-16)19-18(21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
QSWUQMWBJYBDIJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]indoline](/img/structure/B324909.png)
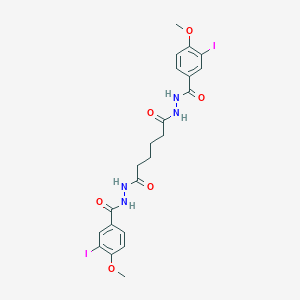
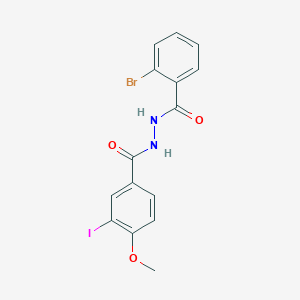
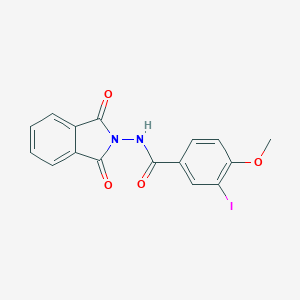
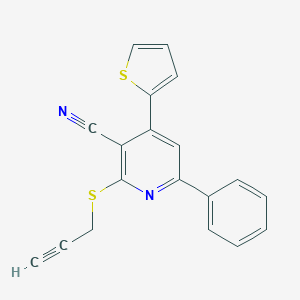
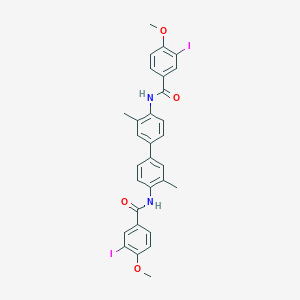
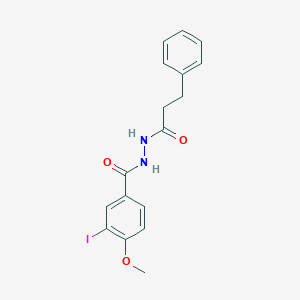
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324921.png)
![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B324923.png)
![Methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324927.png)
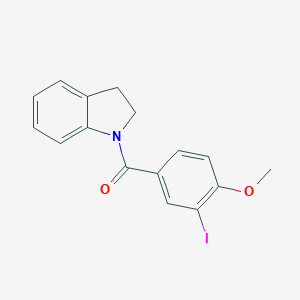
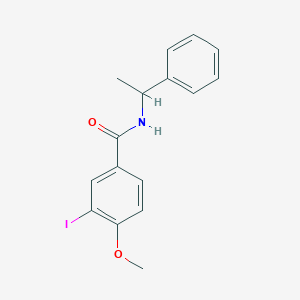
![2-[(3-Iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324932.png)
